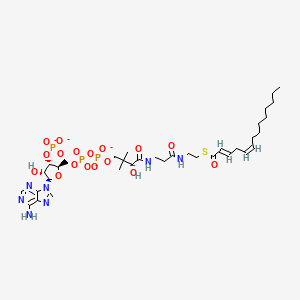

(2E,5Z)-tetradecadienoyl-CoA(4-)

Description

Properties

Molecular Formula |

C35H54N7O17P3S-4 |

|---|---|

Molecular Weight |

969.8 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-[(2E,5Z)-tetradeca-2,5-dienoyl]sulfanylethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |

InChI |

InChI=1S/C35H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-26(44)63-19-18-37-25(43)16-17-38-33(47)30(46)35(2,3)21-56-62(53,54)59-61(51,52)55-20-24-29(58-60(48,49)50)28(45)34(57-24)42-23-41-27-31(36)39-22-40-32(27)42/h11-12,14-15,22-24,28-30,34,45-46H,4-10,13,16-21H2,1-3H3,(H,37,43)(H,38,47)(H,51,52)(H,53,54)(H2,36,39,40)(H2,48,49,50)/p-4/b12-11-,15-14+/t24-,28-,29-,30+,34-/m1/s1 |

InChI Key |

JVEFYXPCQBMMAA-ZMLWRGBOSA-J |

Isomeric SMILES |

CCCCCCCC/C=C\C/C=C/C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Canonical SMILES |

CCCCCCCCC=CCC=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Enzymology and Biosynthesis of 2e,5z Tetradecadienoyl Coa 4

Identification and Characterization of Precursor Substrates for Tetradecadienoyl-Coenzyme A Synthesis

The biosynthesis of a complex polyunsaturated fatty acyl-CoA such as (2E,5Z)-tetradecadienoyl-CoA necessitates specific precursor molecules that can be enzymatically modified. The generation of this C14 diene involves the carefully orchestrated introduction of two double bonds at specific positions and with precise stereochemistry. The immediate precursors are therefore monounsaturated C14 fatty acyl-CoAs.

Analysis of Monounsaturated Tetradecenoyl-Coenzyme A Isomers as Potential Precursors

The structure of (2E,5Z)-tetradecadienoyl-CoA suggests two primary candidates for its direct monounsaturated precursor, depending on the sequence of enzymatic reactions.

One plausible pathway involves the pre-existence of the Z-configured double bond at the 5th position. In this scenario, the precursor would be (Z)-5-tetradecenoyl-CoA . This molecule would then require an enzyme capable of introducing a trans double bond at the C-2 position. This reaction is characteristic of the first step of β-oxidation, catalyzed by acyl-CoA dehydrogenases, rather than a typical fatty acid desaturase which commonly creates cis double bonds.

Alternatively, the biosynthesis could begin with the E-configured double bond at the C-2 position. Here, the precursor would be (E)-2-tetradecenoyl-CoA , a known intermediate in the β-oxidation of unsaturated fatty acids. This molecule would then serve as a substrate for a desaturase that introduces a cis double bond at the C-5 position (a Δ5-desaturase). The action of a Δ5-desaturase on a C14 substrate is plausible, as desaturases with specificity for shorter-chain fatty acids have been identified, particularly in insects for pheromone production.

Enzymatic Pathways Catalyzing the Introduction of Double Bonds in Fatty Acyl-Coenzyme A Substrates

The formation of polyunsaturated acyl-CoAs is a critical biological process, responsible for generating essential fatty acids, signaling molecules, and a vast array of natural products like insect pheromones. This transformation is primarily mediated by a class of enzymes known as fatty acid desaturases, working in concert with acyl-Coenzyme A synthetases that prepare the substrates for these reactions.

Role of Fatty Acid Desaturases in Polyunsaturated Acyl-Coenzyme A Formation

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, a reaction that requires molecular oxygen and reducing equivalents. These enzymes are crucial for modulating the fluidity of cell membranes and are central to the biosynthesis of most polyunsaturated fatty acids (PUFAs). In insects, desaturases are particularly important for producing the specific unsaturated compounds that serve as volatile pheromones for chemical communication. The synthesis of these pheromones often begins with common saturated fatty acids like palmitic acid (C16) or myristic acid (C14), which are then modified by a series of desaturation and sometimes chain-shortening steps.

Delta (Δ) desaturases are classified based on the position at which they introduce a double bond, counting from the carboxyl end of the fatty acid. While Δ12-desaturases are well-known for their role in converting oleic acid (18:1Δ9) to linoleic acid (18:2Δ9,12) in plants and some fungi, their direct involvement in forming a C14 diene with bonds at C-2 and C-5 is unlikely. However, the study of various desaturases reveals a remarkable diversity in substrate specificity, which is key to understanding the biosynthesis of unusual fatty acids.

Many desaturases involved in insect pheromone synthesis exhibit specificity for C14 and C16 acyl-CoA substrates. For instance, Δ11-desaturases are critical in many moth species, creating the initial unsaturation in C14 or C16 chains. Furthermore, some insects possess Δ9-desaturases that show a preference for myristic acid (C14:0) over longer chains. In bumblebees, specific Δ9-desaturases act on fatty acids from C14 to C18, while unique Δ4-desaturases were found to act exclusively on C14 fatty acyls, highlighting the evolution of specialized enzymes for particular chain lengths. This demonstrates that while a "Δ12-desaturase homolog" might not be directly responsible, other desaturases with tailored specificities, such as a Δ5-desaturase, are plausible candidates for acting on a C14 precursor.

Table 1: Examples of Characterized Delta-Desaturase Specificity

| Desaturase Type | Organism | Primary Substrate(s) | Primary Product(s) | Reference |

|---|---|---|---|---|

| Δ11-Desaturase | Spodoptera littoralis | Palmitic acid (16:0), Stearic acid (18:0) | (Z)-11-Hexadecenoic acid, (Z)-11-Octadecenoic acid | |

| Δ9-Desaturase | Spodoptera littoralis (Pheromone Gland) | Myristic acid (14:0), Palmitic acid (16:0) | (Z)-9-Tetradecenoic acid, (Z)-9-Hexadecenoic acid | |

| Δ11-Desaturase | Choristoneura rosaceana | Myristic acid (14:0) | (Z)-11-Tetradecenoic acid | |

| Δ4-Desaturase | Bombus lucorum (Bumblebee) | Myristoyl-CoA (14:0-CoA) | (Z)-4-Tetradecenoyl-CoA |

Regioselectivity refers to an enzyme's ability to introduce a double bond at a specific position along the fatty acyl chain, while stereoselectivity refers to its ability to control the geometry of that bond (typically cis or trans). For fatty acid desaturases, these properties are determined by the architecture of the enzyme's active site, which forces the substrate's hydrocarbon chain to adopt a specific conformation.

Most desaturases are stereoselective for producing cis (or Z) double bonds. The formation of a trans (or E) bond, such as the one at the C-2 position in (2E,5Z)-tetradecadienoyl-CoA, is not a typical outcome of a standard desaturation reaction. This suggests that the 2E-double bond is likely introduced by a different class of enzyme, such as an isomerase that converts a cis bond to a trans bond, or, more commonly, an acyl-CoA dehydrogenase as part of a β-oxidation-like process.

The regioselectivity of desaturases is precisely controlled by how the acyl chain is threaded through a binding channel in the enzyme, exposing a specific pair of carbon atoms to the di-iron catalytic center. Even minor changes in the amino acid sequence of the enzyme can alter this positioning and thus change the enzyme's regioselectivity.

Contribution of Acyl-Coenzyme A Synthetases to Fatty Acid Activation

Before a fatty acid can undergo desaturation or any other modification in the primary metabolic pathways, it must first be "activated." This crucial activation step is catalyzed by a family of enzymes known as Acyl-Coenzyme A synthetases (ACSs) or ligases. The reaction involves the thioesterification of the fatty acid's carboxyl group to the sulfhydryl group of Coenzyme A (CoA), an ATP-dependent process that yields a fatty acyl-CoA.

This activation is essential as it effectively traps the fatty acid within the cell and converts it into a higher-energy thioester, making it a suitable substrate for subsequent enzymatic reactions, including those catalyzed by desaturases. The cell possesses multiple ACS isoforms, which are located in different subcellular compartments (e.g., endoplasmic reticulum, mitochondria, peroxisomes) and exhibit varying specificities for fatty acids of different chain lengths and degrees of saturation. This diversity allows for the channeling of specific fatty acids toward distinct metabolic fates, whether it be energy production via β-oxidation or the synthesis of complex lipids and specialized molecules like pheromones.

Table 2: Major Families of Acyl-Coenzyme A Synthetases (ACSs)

Cellular and Subcellular Localization of Biosynthetic Machinery and Associated Enzymes

The formation of (2E,5Z)-tetradecadienoyl-CoA(4-), an intermediate in the β-oxidation of certain polyunsaturated fatty acids, requires the coordinated action of several enzymes. These enzymes are strategically located within the cell to efficiently channel substrates and products through the metabolic pathway. The primary sites for these reactions are the mitochondria and the endoplasmic reticulum, with peroxisomes also playing a role.

Acyl-CoA dehydrogenases (ACADs), which catalyze the initial dehydrogenation step in each cycle of β-oxidation, are predominantly found in the mitochondrial matrix. wikipedia.orgtaylorandfrancis.comfiveable.me This localization is crucial as β-oxidation is a major source of ATP, and the reducing equivalents (FADH2) generated by ACADs are directly fed into the mitochondrial electron transport chain. fiveable.mejensenlab.org There are several types of ACADs, each with specificity for fatty acids of different chain lengths (e.g., short, medium, long, and very-long-chain). wikipedia.org

Enzymes required for the metabolism of unsaturated fatty acids, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, are also found in mitochondria to handle the unusual double bond configurations that arise during the breakdown of polyunsaturated fats. wikipedia.orgwikipedia.org Specifically, mitochondrial 3,2-trans-enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase are essential for processing intermediates like (2E,5Z)-tetradecadienoyl-CoA. ebi.ac.ukbiorxiv.org Peroxisomes also contain these enzymes, as they are capable of β-oxidizing very-long-chain and polyunsaturated fatty acids, although by a distinct, reductase-dependent pathway. wikipedia.orgbiorxiv.org

Table 1: Subcellular Localization of Key Enzyme Families

| Enzyme Family | Primary Subcellular Localization | Function in Pathway |

|---|---|---|

| Acyl-CoA Dehydrogenases (ACADs) | Mitochondria wikipedia.orgjensenlab.org | Introduces the C2-C3 trans double bond. wikipedia.org |

| Enoyl-CoA Isomerase | Mitochondria, Peroxisomes wikipedia.orgebi.ac.uk | Repositions double bonds for further oxidation. wikipedia.org |

| 2,4-Dienoyl-CoA Reductase | Mitochondria, Peroxisomes wikipedia.orgbiorxiv.org | Reduces dienoyl-CoA intermediates. wikipedia.org |

| Δ5-Fatty Acid Desaturase | Endoplasmic Reticulum researchgate.netresearchgate.net | Creates the C5 double bond in precursor fatty acids. nih.gov |

Mechanistic Insights into the Catalytic Cycles of Relevant Biosynthetic Enzymes

The enzymes involved in the metabolism leading to (2E,5Z)-tetradecadienoyl-CoA(4-) employ sophisticated catalytic mechanisms to perform their specific chemical transformations.

Acyl-CoA Dehydrogenase (ACAD): The catalytic cycle of ACADs involves the α,β-dehydrogenation of an acyl-CoA substrate to introduce a trans-2-enoyl-CoA. nih.gov The mechanism is a concerted E2 elimination. A crucial glutamate (B1630785) residue in the active site acts as a base to abstract a proton from the α-carbon (C2) of the substrate. wikipedia.orgnih.gov The pKa of this α-proton is significantly lowered by hydrogen bonding between the substrate's carbonyl oxygen and both the 2'-hydroxyl group of the FAD cofactor and the backbone amide of the catalytic glutamate. wikipedia.org Simultaneously, a hydride ion is transferred from the β-carbon (C3) to the N(5) position of the FAD molecule, resulting in reduced FADH2 and the trans-2-enoyl-CoA product. nih.gov The electrons are subsequently passed to the electron-transferring flavoprotein (ETF). nih.gov

2,4-Dienoyl-CoA Reductase (DECR): Eukaryotic 2,4-dienoyl-CoA reductase catalyzes the reduction of a 2,4-dienoyl-CoA intermediate, such as that formed during the oxidation of linoleic acid, to a trans-3-enoyl-CoA. wikipedia.orgnih.gov The reaction proceeds via a stepwise mechanism using NADPH as a reductant. wikipedia.orgacs.org First, a hydride ion is transferred from NADPH to the C4 of the dienoyl-CoA substrate. This creates a C2-C3 double bond and an enolate intermediate. wikipedia.orgnih.gov In the second step, a proton, typically from water, is added to the C2 position to yield the final trans-3-enoyl-CoA product. wikipedia.org The resulting 3-enoyl-CoA is then isomerized by enoyl-CoA isomerase to the 2-enoyl-CoA, which can re-enter the β-oxidation spiral. wikipedia.org

Enoyl-CoA Isomerase: This enzyme catalyzes the isomerization of double bonds in enoyl-CoA intermediates, converting, for example, a cis- or trans-3-enoyl-CoA to a trans-2-enoyl-CoA, a proper substrate for enoyl-CoA hydratase. wikipedia.orgutah.edu The reaction follows an E1cb mechanism. ebi.ac.uk A conserved glutamate residue in the active site acts as a general acid-base catalyst. ebi.ac.uknih.gov It abstracts a proton from the C2 of the substrate, forming a negatively charged enolate intermediate. This intermediate is stabilized by an "oxyanion hole" formed by the backbone amide groups of conserved amino acids. ebi.ac.ukebi.ac.uk The same glutamate residue then donates a proton to C4 of the intermediate as the carbonyl group is reformed, resulting in the repositioned double bond at the C2-C3 position. ebi.ac.uk

Δ5-Fatty Acid Desaturase (FADS): Fatty acid desaturases catalyze the insertion of a double bond into a fatty acyl chain through a highly energy-demanding dehydrogenation reaction. nih.gov These enzymes contain a di-iron center in their active site and are dependent on O2 and a supply of electrons, often from a cytochrome b5-like domain. nih.govnih.govwikipedia.org The proposed mechanism involves the activation of dioxygen at the di-iron center to form a high-valent iron-oxo species. researchgate.net This potent oxidant then abstracts a hydrogen atom from the carbon chain of the fatty acid substrate, initiating the desaturation process that leads to the formation of a double bond. nih.govresearchgate.net The precise formation of the cis double bond at the C5 position is dictated by the specific architecture of the enzyme's active site, which correctly orients the substrate for regioselective and stereospecific hydrogen removal.

Table 2: Mechanistic Features of Key Biosynthetic Enzymes

| Enzyme | Cofactor(s) / Key Feature | Catalytic Mechanism | Key Residue(s) |

|---|---|---|---|

| Acyl-CoA Dehydrogenase | FAD wikipedia.org | Concerted α,β-dehydrogenation (E2 elimination) wikipedia.orgnih.gov | Catalytic Glutamate wikipedia.orgnih.gov |

| 2,4-Dienoyl-CoA Reductase | NADPH wikipedia.org | Stepwise hydride transfer and protonation via enolate intermediate nih.govacs.org | N/A (Eukaryotic) |

| Enoyl-CoA Isomerase | Oxyanion hole ebi.ac.ukebi.ac.uk | Stepwise proton abstraction/donation (E1cb) ebi.ac.uk | Catalytic Glutamate ebi.ac.uknih.gov |

| Δ5-Fatty Acid Desaturase | Di-iron center, O2 nih.govwikipedia.org | Oxygen-dependent dehydrogenation via hydrogen abstraction nih.govresearchgate.net | Histidine boxes (iron binding) nih.gov |

Metabolic Fates and Catabolism of 2e,5z Tetradecadienoyl Coa 4

Integration into Core Lipid Metabolic Pathways

As an activated long-chain fatty acid, (2E,5Z)-tetradecadienoyl-CoA serves as a substrate for both anabolic and catabolic processes within the cell. It can be incorporated into complex lipids for storage or membrane structure, or it can be broken down to produce energy.

Participation in Glycerolipid and Glycerophospholipid Biosynthesis

(2E,5Z)-tetradecadienoyl-CoA can be utilized in the synthesis of neutral fats (glycerolipids, primarily triacylglycerols) and polar membrane lipids (glycerophospholipids). This process primarily occurs in the endoplasmic reticulum through established pathways. nih.gov

The synthesis begins with a glycerol-3-phosphate backbone. Acyltransferases sequentially add fatty acyl-CoAs, such as (2E,5Z)-tetradecadienoyl-CoA, to this backbone. researchgate.net The resulting phosphatidate is a key intermediate, which can then be dephosphorylated to form diacylglycerol. nih.gov This diacylglycerol can be further acylated to form triacylglycerol for energy storage within lipid droplets or can serve as a precursor for the synthesis of major glycerophospholipids like phosphatidylcholine and phosphatidylethanolamine (B1630911) through the Kennedy pathway. nih.govwikipedia.org The incorporation of polyunsaturated fatty acids like tetradecadienoate is crucial for maintaining the fluidity and functionality of cellular membranes. youtube.com

Role in Mitochondrial Beta-Oxidation for Energy Production

The primary catabolic fate of (2E,5Z)-tetradecadienoyl-CoA is mitochondrial beta-oxidation, a cyclical process that shortens the fatty acid chain to produce acetyl-CoA, NADH, and FADH2. wikipedia.orgaocs.org These products are subsequently used in the citric acid cycle and the electron transport chain to generate large quantities of ATP. frontiersin.org

The complete oxidation of (2E,5Z)-tetradecadienoyl-CoA is more complex than that of saturated fatty acids due to the presence of its two double bonds, one in a trans configuration and one in a cis configuration. This requires the action of additional auxiliary enzymes to reconfigure the bonds into a form that can be processed by the core beta-oxidation machinery. utah.edubiorxiv.org

After an initial round of standard beta-oxidation, the resulting molecule is a dodecenoyl-CoA with a cis-double bond at position 3. The enzyme Enoyl-CoA isomerase is required to convert this cis-Δ³ bond into a trans-Δ² bond, which is a standard substrate for the next enzyme in the pathway, enoyl-CoA hydratase. wikipedia.orgbu.edu Further cycles of beta-oxidation proceed until the second double bond is reached, creating a 2-trans, 4-cis-dienoyl-CoA intermediate. At this stage, the enzyme 2,4-dienoyl-CoA reductase is essential. It reduces this intermediate to a trans-Δ³-enoyl-CoA, which is then isomerized by enoyl-CoA isomerase to the proper trans-Δ² configuration, allowing beta-oxidation to resume. utah.edunih.gov

Enzymatic Activities Governing Degradation and Transformation

The breakdown of (2E,5Z)-tetradecadienoyl-CoA is governed by a series of enzymes with specific functions, including standard beta-oxidation enzymes and crucial auxiliary enzymes that handle its polyunsaturated nature.

Action of Acyl-Coenzyme A Dehydrogenases on Polyunsaturated Substrates

The first step in each cycle of beta-oxidation is catalyzed by an acyl-CoA dehydrogenase (ACAD), which introduces a trans-double bond between the alpha and beta carbons of the fatty acyl-CoA chain. There are several isoforms of ACAD with specificities for different chain lengths (short, medium, long, and very-long). utah.edu For a 14-carbon chain like tetradecadienoyl-CoA, long-chain acyl-CoA dehydrogenase (LCAD) would be involved. While ACADs act on saturated portions of the chain, their activity can be affected by the presence of existing double bonds in polyunsaturated substrates.

Role of Enoyl-Coenzyme A Hydratases and Thiolases in Chain Shortening

Following the dehydrogenation step, two core enzymes of the beta-oxidation spiral act to shorten the chain:

Enoyl-Coenzyme A Hydratase: This enzyme catalyzes the hydration of the trans-Δ² double bond created by ACAD (or positioned by isomerase) to form a 3-hydroxyacyl-CoA intermediate. nih.gov This reaction is a stereospecific addition of a water molecule across the double bond. bu.edu

Thiolase (β-ketoacyl-CoA thiolase): After the 3-hydroxyacyl-CoA is oxidized to a 3-ketoacyl-CoA, thiolase catalyzes the final step of the cycle. It facilitates the cleavage of the 3-ketoacyl-CoA by another molecule of Coenzyme A, releasing a two-carbon acetyl-CoA unit and a fatty acyl-CoA that is two carbons shorter. nih.govbiorxiv.org This shortened acyl-CoA then re-enters the beta-oxidation spiral for further degradation. biorxiv.org

The concerted action of these enzymes, along with the necessary auxiliary enzymes (isomerase and reductase), ensures the complete degradation of the (2E,5Z)-tetradecadienoyl-CoA molecule.

| Enzyme | Function in (2E,5Z)-tetradecadienoyl-CoA Catabolism | EC Number |

| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Catalyzes the initial dehydrogenation in beta-oxidation cycles. | 1.3.8.8 |

| Enoyl-CoA Isomerase | Isomerizes cis- or trans-double bonds at odd-numbered carbons to the trans-Δ² position required for beta-oxidation. wikipedia.org | 5.3.3.8 |

| 2,4-Dienoyl-CoA Reductase | Reduces the 2-trans, 4-cis-dienoyl-CoA intermediate that forms from polyunsaturated fatty acids with double bonds at even-numbered positions. nih.gov | 1.3.1.34 |

| Enoyl-CoA Hydratase | Hydrates the trans-Δ²-enoyl-CoA intermediate to form 3-hydroxyacyl-CoA. utah.edu | 4.2.1.17 |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. | 1.1.1.35 |

| 3-Ketoacyl-CoA Thiolase | Cleaves 3-ketoacyl-CoA to release acetyl-CoA and a shortened acyl-CoA. biorxiv.org | 2.3.1.16 |

Transport Mechanisms of Fatty Acyl-Coenzyme A Esters within Cellular Compartments

Before (2E,5Z)-tetradecadienoyl-CoA can undergo beta-oxidation, it must be transported from the cytosol, where it is activated, into the mitochondrial matrix, the site of the oxidative pathway. frontiersin.org This transport is a critical regulatory step and is accomplished via the carnitine shuttle system.

The process involves three key steps:

Conversion to Acylcarnitine: On the outer mitochondrial membrane, the enzyme carnitine palmitoyltransferase I (CPT1) transfers the tetradecadienoyl group from Coenzyme A to carnitine, forming (2E,5Z)-tetradecadienoyl-carnitine. aocs.org

Translocation: The newly formed acylcarnitine is then transported across the impermeable inner mitochondrial membrane by the carnitine-acylcarnitine translocase in exchange for a free carnitine molecule from the matrix. frontiersin.org

Reconversion to Acyl-CoA: Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2), located on the inner membrane, reverses the process, transferring the tetradecadienoyl group back to a mitochondrial Coenzyme A molecule. This regenerates (2E,5Z)-tetradecadienoyl-CoA, which can now enter the beta-oxidation pathway, and liberates carnitine to be shuttled back to the cytosol. frontiersin.org

This shuttle system is essential for the mitochondrial oxidation of long-chain fatty acids like tetradecadienoate.

Interactions with Carnitine Acyltransferases for Mitochondrial Translocation

The entry of long-chain fatty acyl-CoAs from the cytosol into the mitochondrial matrix, the primary site of β-oxidation, is a critical and tightly regulated step. This process is mediated by the carnitine shuttle, a system of enzymes and transporters. As a long-chain acyl-CoA with a 14-carbon backbone, (2E,5Z)-tetradecadienoyl-CoA is dependent on this shuttle for its mitochondrial translocation. wikipedia.orgmdpi.comnih.gov

The key enzymes in this shuttle are carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, and carnitine palmitoyltransferase II (CPT2), located on the inner mitochondrial membrane. mdpi.com The process begins with the conversion of (2E,5Z)-tetradecadienoyl-CoA to (2E,5Z)-tetradecadienoylcarnitine by CPT1. This reaction involves the transfer of the tetradecadienoyl group from coenzyme A to L-carnitine.

The resulting acylcarnitine ester is then transported across the inner mitochondrial membrane by the carnitine-acylcarnitine translocase (CACT). mdpi.com Once inside the mitochondrial matrix, CPT2 catalyzes the reverse reaction, converting (2E,5Z)-tetradecadienoylcarnitine back to (2E,5Z)-tetradecadienoyl-CoA and releasing free carnitine, which is then shuttled back to the cytosol. nih.gov

Studies on the substrate specificity of CPT enzymes have shown that they can process a variety of long-chain acyl-CoAs, including those with double bonds. nih.govresearchgate.net While direct enzymatic assays with the (2E,5Z) isomer are not extensively documented, the established broad specificity of the carnitine shuttle for long-chain fatty acids strongly supports the essential role of CPT1 and CPT2 in the mitochondrial import of (2E,5Z)-tetradecadienoyl-CoA. The efficiency of this process can be influenced by the chain length and degree of unsaturation of the acyl-CoA substrate. nih.gov

Table 1: Key Proteins in the Mitochondrial Translocation of (2E,5Z)-tetradecadienoyl-CoA(4-)

| Protein | Location | Function | Substrate(s) | Product(s) |

| Carnitine Palmitoyltransferase I (CPT1) | Outer Mitochondrial Membrane | Catalyzes the conversion of acyl-CoA to acylcarnitine. | (2E,5Z)-tetradecadienoyl-CoA, L-Carnitine | (2E,5Z)-tetradecadienoylcarnitine, Coenzyme A |

| Carnitine-Acylcarnitine Translocase (CACT) | Inner Mitochondrial Membrane | Transports acylcarnitine into the matrix in exchange for free carnitine. | (2E,5Z)-tetradecadienoylcarnitine (in), Carnitine (out) | (2E,5Z)-tetradecadienoylcarnitine (out), Carnitine (in) |

| Carnitine Palmitoyltransferase II (CPT2) | Inner Mitochondrial Membrane | Regenerates acyl-CoA within the mitochondrial matrix. | (2E,5Z)-tetradecadienoylcarnitine, Coenzyme A | (2E,5Z)-tetradecadienoyl-CoA, L-Carnitine |

Potential for Derivatization into Other Bioactive Lipid Species

Beyond its role as a substrate for β-oxidation, (2E,5Z)-tetradecadienoyl-CoA(4-) possesses the potential to be enzymatically converted into a variety of other bioactive lipid species. Polyunsaturated fatty acids and their CoA esters are well-established precursors for a diverse array of signaling molecules and structural lipids. mdpi.comfrontiersin.org

The specific double bond configuration of (2E,5Z)-tetradecadienoyl-CoA makes it a candidate for modification by several classes of enzymes:

Desaturases and Elongases: This fatty acyl-CoA could undergo further desaturation by fatty acid desaturases, introducing additional double bonds, or chain elongation by elongase enzymes. These modifications would generate novel polyunsaturated fatty acyl-CoAs, which could then be incorporated into complex lipids or serve as precursors for other signaling molecules. frontiersin.org

Oxygenases: Enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) can introduce oxygen to polyunsaturated fatty acids, leading to the formation of a wide range of eicosanoids and other oxylipins. researchgate.net These molecules, which include prostaglandins, leukotrienes, and thromboxanes, are potent signaling lipids involved in inflammation, immunity, and other physiological processes. While the primary substrates for these enzymes are typically 20-carbon polyunsaturated fatty acids like arachidonic acid, the potential for activity on a 14-carbon di-unsaturated substrate cannot be entirely ruled out and could lead to the formation of novel, shorter-chain bioactive lipids.

Epoxygenases: Cytochrome P450 epoxygenases can convert double bonds into epoxides, generating epoxy fatty acids. These derivatives are known to have anti-inflammatory and cardiovascular protective effects.

Hydratases: The double bonds can also be hydrated by enoyl-CoA hydratases, a reaction that is part of the β-oxidation pathway but can also lead to the formation of hydroxylated fatty acids with distinct biological activities. youtube.com

The derivatization of (2E,5Z)-tetradecadienoyl-CoA would be highly dependent on the specific enzymatic machinery present in a given cell type and the metabolic state of the organism. The resulting bioactive lipids could play roles in local signaling events, modulating cellular functions in their immediate vicinity.

Table 2: Potential Enzymatic Derivatizations of (2E,5Z)-tetradecadienoyl-CoA(4-)

| Enzyme Class | Potential Modification | Resulting Bioactive Lipid Class |

| Desaturases | Introduction of additional double bonds | More highly unsaturated fatty acyl-CoAs |

| Elongases | Addition of two-carbon units | Longer-chain polyunsaturated fatty acyl-CoAs |

| Oxygenases (e.g., COX, LOX) | Oxygen incorporation | Eicosanoid-like molecules, Oxylipins |

| Epoxygenases | Epoxidation of double bonds | Epoxy fatty acids |

| Hydratases | Addition of water across a double bond | Hydroxy fatty acids |

Molecular and Cellular Functions of 2e,5z Tetradecadienoyl Coa 4

Regulation of Enzyme Activities and Metabolic Flux Control

LCFA-CoAs are strategically positioned to provide feedback and feed-forward regulation on the very pathways that produce and consume them, thereby controlling metabolic flux and maintaining energy homeostasis.

(2E,5Z)-tetradecadienoyl-CoA(4-), as an LCFA-CoA, is predicted to be a key allosteric regulator of central metabolic enzymes. LCFA-CoAs act as potent allosteric inhibitors of Acetyl-CoA Carboxylase (ACC), the enzyme responsible for the rate-limiting step in de novo fatty acid synthesis—the conversion of acetyl-CoA to malonyl-CoA. nih.gov This inhibition serves as a classic feedback mechanism; when levels of fatty acyl-CoAs are high, they shut down their own synthesis to prevent excessive lipid accumulation. nih.gov The inhibitory constant (Ki) for this interaction is in the low nanomolar range, indicating a very high affinity and physiological relevance. nih.gov

Conversely, LCFA-CoAs have been identified as direct allosteric activators of AMP-activated protein kinase (AMPK), a master sensor of cellular energy status. nih.gov This activation specifically requires the β1 subunit of the AMPK heterotrimer and occurs at the same allosteric drug and metabolite (ADaM) site used by synthetic activators. nih.gov By activating AMPK, LCFA-CoAs trigger a cascade that promotes fatty acid oxidation. Activated AMPK phosphorylates and further inhibits ACC, reducing malonyl-CoA levels, which in turn relieves the inhibition on carnitine palmitoyl-transferase 1 (CPT1). nih.gov This enhances the transport of fatty acids into the mitochondria for β-oxidation, effectively promoting the consumption of the very LCFA-CoAs that initiated the signal.

| Enzyme | Effect of LCFA-CoA Binding | Metabolic Outcome |

| Acetyl-CoA Carboxylase (ACC) | Allosteric Inhibition | Decreased de novo lipogenesis |

| AMP-activated protein kinase (AMPK) | Allosteric Activation | Increased fatty acid oxidation |

De novo lipogenesis (DNL) is the process of synthesizing fatty acids from non-lipid precursors, primarily producing palmitate (C16:0). nih.gov This palmitate can then be modified through elongation and desaturation to create a diverse range of fatty acids. Fatty acid elongation is carried out by a family of enzymes known as ELOVLs (Elongation of Very Long Chain Fatty Acids). Specifically, ELOVL6 is responsible for elongating saturated and monounsaturated fatty acids with 12, 14, and 16 carbons. nih.gov

As a 14-carbon di-unsaturated fatty acyl-CoA, (2E,5Z)-tetradecadienoyl-CoA would be a substrate for the ELOVL enzyme system, potentially being elongated to longer-chain polyunsaturated fatty acids. The balance between DNL and elongation is tightly regulated. For instance, studies in mice on high-fat diets show that while DNL is often suppressed, the rate of fatty acid elongation can be increased. nih.gov This indicates that under conditions of lipid excess, the cell prioritizes the modification of existing fatty acids over synthesizing new ones from scratch. The availability of substrates like (2E,5Z)-tetradecadienoyl-CoA is therefore critical for the cellular machinery that tailors the lipid pool to meet specific structural and signaling needs.

Role as a Signaling Molecule in Intracellular Processes

Beyond direct enzyme regulation, LCFA-CoAs are integral signaling molecules that translate the metabolic state of the cell into functional responses, including changes in membrane excitability and gene expression.

LCFA-CoAs are potent activators of ATP-sensitive potassium (KATP) channels. nih.gov These channels link cellular metabolism to membrane excitability in various tissues, including the heart, pancreas, and brain. ahajournals.orgahajournals.org KATP channels are normally inhibited by intracellular ATP; their opening hyperpolarizes the cell membrane, reducing excitability. LCFA-CoAs, including oleoyl-CoA (C18:1) and palmitoleoyl-CoA (C16:1), activate KATP channels by dramatically reducing their sensitivity to ATP inhibition. ahajournals.orgnih.gov This means that in the presence of LCFA-CoAs, the channel can remain active even at higher physiological ATP concentrations.

This modulation is thought to occur through a direct interaction with the pore-forming Kir6.2 subunit of the channel. ahajournals.orgnih.gov The effect is physiologically significant; for example, in the heart, KATP channel activation during ischemia is a protective mechanism that reduces energy expenditure. ahajournals.org The accumulation of LCFA-CoAs under such metabolic stress could therefore directly contribute to this protective electrical response. ahajournals.org As a polyunsaturated 14-carbon acyl-CoA, (2E,5Z)-tetradecadienoyl-CoA is expected to share this ability to modulate KATP channels, thereby influencing cellular excitability in response to lipid metabolism.

Polyunsaturated fatty acids (PUFAs) and their activated CoA-esters are powerful regulators of gene transcription, primarily by interacting with several families of nuclear receptors and transcription factors. nih.govresearchgate.net These actions allow lipids to directly control the expression of genes involved in their own metabolism and in broader cellular processes.

Key transcription factors regulated by LCFA-CoAs include:

Peroxisome Proliferator-Activated Receptors (PPARs): LCFA-CoAs are natural ligands for PPARs (α, β/δ, and γ). mdpi.comnih.gov PPARα, highly expressed in metabolically active tissues like the liver and heart, acts as a fatty acid sensor. nih.gov Its activation by LCFA-CoAs leads to the upregulation of genes involved in fatty acid uptake, β-oxidation, and transport, promoting lipid catabolism. nih.gov

Sterol Regulatory Element-Binding Proteins (SREBPs): PUFAs act as feedback inhibitors of SREBP-1c, the master transcriptional regulator of lipogenesis. nih.govmdpi.com This suppression occurs by inhibiting the proteolytic processing required to generate the active nuclear form of SREBP-1c, thus shutting down the expression of lipogenic genes when dietary PUFAs are abundant. mdpi.com

Hepatocyte Nuclear Factor 4α (HNF-4α): The activity of HNF-4α can be antagonized by CoA thioesters of polyunsaturated fatty acids. nih.gov This contrasts with saturated fatty acyl-CoAs, which can act as activators, suggesting that the degree of saturation is a key determinant of the regulatory signal. mdpi.com

Through these interactions, (2E,5Z)-tetradecadienoyl-CoA(4-) can participate in a complex transcriptional network that adjusts cellular metabolism in response to lipid availability and composition.

| Transcription Factor | Effect of PUFA-CoA Binding | General Genetic Program Affected |

| PPARα | Activation | Fatty Acid Catabolism (Oxidation) |

| SREBP-1c | Inhibition | Fatty Acid Synthesis (Lipogenesis) |

| HNF-4α | Antagonism | Glucose & Lipid Metabolism |

The metabolism of long-chain fatty acids is deeply intertwined with fundamental cellular decisions like differentiation and proliferation. The synthesis of LCFA-CoAs is essential for providing the building blocks for new membranes required by rapidly proliferating cells. alliedacademies.org Furthermore, metabolites derived from fatty acid pathways, such as acetyl-CoA for histone acetylation, directly link lipid metabolism to epigenetic regulation of cell identity during differentiation. alliedacademies.org

Participation in Cellular Stress Responses

The involvement of acyl-CoAs in cellular stress responses is an area of growing research. While direct evidence for (2E,5Z)-tetradecadienoyl-CoA(4-) is not available, the general class of polyunsaturated acyl-CoAs is known to contribute to cellular stress signaling and adaptation. They can be incorporated into various lipid species that modulate membrane properties, and their metabolism can generate signaling molecules. For instance, alterations in the levels of specific acyl-CoAs can be indicative of metabolic stress, such as that induced by nutrient deprivation or oxidative damage. The balance between saturated, monounsaturated, and polyunsaturated acyl-CoAs is critical for maintaining membrane fluidity and function, which are often perturbed under stress conditions.

Interactions with Acyl-Coenzyme A Binding Proteins (ACBDs)

Acyl-Coenzyme A Binding Proteins (ACBDs) are a family of intracellular proteins that play crucial roles in the transport, buffering, and metabolic channeling of acyl-CoA esters. These proteins are characterized by a conserved acyl-CoA binding domain that allows them to bind with high affinity to acyl-CoAs of various chain lengths. Given that (2E,5Z)-tetradecadienoyl-CoA is a long-chain acyl-CoA, it is expected to interact with members of the ACBD family.

ACBDs are not merely passive carriers but are active participants in regulating the availability of acyl-CoAs for different metabolic fates, such as beta-oxidation, complex lipid synthesis, and protein acylation. By sequestering acyl-CoAs, ACBDs can protect them from hydrolysis and prevent their non-specific detergent effects on cellular membranes.

Ligand Specificity and Binding Affinity of ACBDs for Tetradecadienoyl-Coenzyme A

The binding affinity and specificity of ACBDs are determined by the chain length and degree of unsaturation of the acyl-CoA. Generally, different ACBD isoforms exhibit preferences for acyl-CoAs of particular chain lengths. For example, ACBD1 (also known as ACBP) shows a high affinity for long-chain acyl-CoAs ranging from C14 to C22.

While specific binding affinity data for (2E,5Z)-tetradecadienoyl-CoA are not documented in the available literature, we can infer its potential interaction based on studies with structurally similar molecules. The presence of double bonds in the acyl chain can influence the binding affinity. The table below presents representative binding affinities of bovine ACBD1 for various long-chain acyl-CoAs, which illustrates the general range of these interactions.

Table 1: Binding Affinities of Bovine ACBD1 for Various Acyl-CoA Esters

| Acyl-CoA Ester | Chain Length and Unsaturation | Dissociation Constant (Kd) (nM) |

|---|---|---|

| Myristoyl-CoA | C14:0 | 2.8 |

| Palmitoyl-CoA | C16:0 | 1.0 |

| Stearoyl-CoA | C18:0 | 2.7 |

| Oleoyl-CoA | C18:1 | 2.5 |

| Linoleoyl-CoA | C18:2 | 4.2 |

Data is illustrative and based on known affinities for bovine ACBD1. Specific affinities for (2E,5Z)-tetradecadienoyl-CoA may vary.

Impact of ACBDs on Intracellular Acyl-Coenzyme A Flux and Regulatory Properties

ACBDs significantly influence the intracellular flux of acyl-CoAs by managing the size and availability of the cytosolic acyl-CoA pool. This pool is a central hub, with acyl-CoAs being directed towards various metabolic pathways located in different cellular compartments, including mitochondria, peroxisomes, and the endoplasmic reticulum.

The binding of (2E,5Z)-tetradecadienoyl-CoA to an ACBD would facilitate its transport through the aqueous environment of the cytosol, delivering it to specific enzymes or membrane-bound systems. For instance, ACBDs can donate acyl-CoAs to carnitine palmitoyltransferase I (CPT1) for entry into mitochondria for beta-oxidation, or to acyltransferases for the synthesis of phospholipids (B1166683) and triglycerides.

Furthermore, by buffering the concentration of free acyl-CoAs, ACBDs play a regulatory role. High concentrations of free long-chain acyl-CoAs can have allosteric effects on key metabolic enzymes and transcription factors, and can also act as detergents, disrupting membrane integrity. By sequestering molecules like (2E,5Z)-tetradecadienoyl-CoA, ACBDs can modulate these regulatory activities and prevent cellular toxicity. The targeted delivery of acyl-CoAs by specific ACBDs also contributes to the metabolic channeling and efficiency of lipid metabolism within the cell.

Regulation of 2e,5z Tetradecadienoyl Coa 4 Levels and Activity

Transcriptional and Translational Control of Biosynthetic and Catabolic Enzymes

The production of (2E,5Z)-tetradecadienoyl-CoA(4-) is dependent on the coordinated action of fatty acid elongase and desaturase enzymes. The expression of the genes encoding these enzymes is tightly controlled by a suite of transcription factors that respond to the metabolic state of the cell.

Key transcription factors involved in the regulation of fatty acid metabolism include Sterol Regulatory Element-Binding Protein-1 (SREBP-1), Peroxisome Proliferator-Activated Receptor alpha (PPARα), Liver X Receptor (LXR), and Carbohydrate-Regulatory Element-Binding Protein (ChREBP). nih.govyoutube.com SREBP-1c, a key player in lipogenesis, is known to upregulate the expression of genes involved in fatty acid synthesis, including elongases and desaturases. mdpi.com For instance, SREBP-1c can induce the expression of ELOVL5 and ELOVL6, which are involved in the elongation of fatty acid chains. nih.gov The synthesis of a C14 fatty acid chain, a precursor to (2E,5Z)-tetradecadienoyl-CoA(4-), would be influenced by the activity of these elongases.

Translational control, which modulates the efficiency of mRNA translation into protein, also plays a role in regulating the levels of these enzymes. Mechanisms such as the presence of upstream open reading frames (uORFs) in the 5'-untranslated regions of mRNAs can modulate the rate of protein synthesis in response to cellular conditions. nih.gov

Table 1: Key Transcriptional Regulators of Enzymes in Fatty Acid Metabolism

| Transcription Factor | Target Genes (Examples) | Primary Function in Lipid Metabolism |

| SREBP-1c | ELOVL5, ELOVL6, FADS1, SCD | Master regulator of lipogenesis |

| PPARα | CPT1, ACADVL | Promotes fatty acid oxidation |

| LXR | SREBP-1c, ChREBP | Regulates cholesterol and fatty acid synthesis |

| ChREBP | ACC, FAS | Mediates glucose-induced lipogenesis |

This table provides an interactive overview of the major transcription factors and their roles. Clicking on a transcription factor will highlight its primary functions and target genes.

Post-Translational Modifications and Activation/Deactivation of Related Enzymes

Following their synthesis, the activity of enzymes involved in the metabolism of (2E,5Z)-tetradecadienoyl-CoA(4-) can be rapidly modulated by post-translational modifications (PTMs). youtube.comyoutube.comyoutube.com These chemical modifications can alter an enzyme's conformation, localization, and interaction with other molecules, thereby switching it between active and inactive states. youtube.com

A primary example of this is the regulation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, which produces malonyl-CoA, a key building block for fatty acid elongation. youtube.comnih.gov ACC activity is significantly inhibited by phosphorylation, a process catalyzed by AMP-activated protein kinase (AMPK). nih.govyoutube.comnih.gov AMPK is activated during times of low cellular energy (high AMP/ATP ratio), thus shutting down energy-consuming pathways like fatty acid synthesis. nih.govnih.gov Conversely, when cellular energy is abundant, protein phosphatases dephosphorylate and activate ACC. nih.gov

Other PTMs, such as acetylation and ubiquitination, also play crucial roles in regulating metabolic enzymes. nih.govnih.gov For instance, acetylation of enzymes involved in fatty acid metabolism can be influenced by the levels of metabolites like acetyl-CoA, providing a direct link between metabolic flux and enzyme activity. youtube.com Ubiquitination can target enzymes for degradation by the proteasome, thereby controlling their cellular abundance. youtube.com

Feedback Mechanisms and Allosteric Control Loops

The metabolic pathways governing the levels of (2E,5Z)-tetradecadienoyl-CoA(4-) are also subject to intricate feedback and allosteric regulation. Allosteric control involves the binding of a molecule to a site on an enzyme other than the active site, leading to a change in the enzyme's activity.

A well-established example of feedback inhibition in fatty acid synthesis is the allosteric inhibition of acetyl-CoA carboxylase (ACC) by long-chain fatty acyl-CoAs. nih.govnih.gov An accumulation of these end-products signals that the cell has a sufficient supply of fatty acids, leading to a decrease in the activity of the committed step in their synthesis. It is plausible that (2E,5Z)-tetradecadienoyl-CoA(4-), as a polyunsaturated fatty acyl-CoA, could contribute to this feedback inhibition.

Conversely, citrate (B86180), a key intermediate in the citric acid cycle, acts as an allosteric activator of ACC. youtube.com High levels of citrate indicate an abundance of acetyl-CoA, the precursor for fatty acid synthesis, thus promoting the production of fatty acids.

Recent research has also uncovered that long-chain fatty acyl-CoAs can directly activate AMPK, the same kinase that inhibits ACC. nih.govyoutube.com This creates a sophisticated control loop where fatty acyl-CoAs not only inhibit ACC directly but also promote its inactivation through AMPK, thereby enhancing the shutdown of fatty acid synthesis when levels are high.

Influence of Nutritional Status and Environmental Cues on Tetradecadienoyl-Coenzyme A Homeostasis

The homeostasis of (2E,5Z)-tetradecadienoyl-CoA(4-) is profoundly influenced by the organism's nutritional state and its response to environmental cues.

During periods of fasting, the hormonal milieu shifts towards catabolism, with increased glucagon (B607659) and decreased insulin (B600854) levels. This leads to the suppression of lipogenic transcription factors like SREBP-1c and the activation of factors promoting fatty acid oxidation, such as PPARα. nih.gov Consequently, the synthesis of fatty acids, including the precursors to (2E,5Z)-tetradecadienoyl-CoA(4-), is downregulated. Indeed, fasting has been shown to lead to elevations in certain plasma acylcarnitines, including those derived from C14:1 and C14:2 fatty acids, reflecting increased lipolysis and beta-oxidation.

Conversely, upon refeeding, particularly with a carbohydrate-rich meal, insulin levels rise, stimulating the expression of lipogenic genes through SREBP-1c and ChREBP. nih.gov This results in an increased synthesis of fatty acids.

Environmental factors, such as temperature, can also impact fatty acid composition. For instance, in some organisms, lower temperatures can lead to an increased expression of fatty acid desaturase genes to maintain membrane fluidity by increasing the proportion of unsaturated fatty acids. While direct evidence for (2E,5Z)-tetradecadienoyl-CoA(4-) is lacking, this general principle suggests that its levels could be modulated by environmental temperature.

Table 2: Influence of Nutritional and Environmental Factors on Fatty Acid Metabolism

| Factor | Key Hormonal/Cellular Signal | Effect on Fatty Acid Synthesis | Effect on Fatty Acid Oxidation |

| Fasting | High Glucagon, Low Insulin, High AMP | Decreased | Increased |

| Refeeding (High Carb) | High Insulin, Low Glucagon | Increased | Decreased |

| Low Temperature | Altered Membrane Fluidity | Potentially Increased Desaturase Activity | - |

Methodologies for Academic Research on 2e,5z Tetradecadienoyl Coa 4

Advanced Analytical Techniques for Detection and Quantification in Biological Matrices

The accurate detection and quantification of (2E,5Z)-tetradecadienoyl-CoA within complex biological samples, such as cell lysates or tissue homogenates, rely on powerful analytical chemistry techniques.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone for the analysis of intact acyl-CoA molecules. This method offers high sensitivity and specificity, allowing for the direct measurement of (2E,5Z)-tetradecadienoyl-CoA without the need for derivatization.

In a typical LC-MS/MS workflow, the acyl-CoA extract from a biological sample is first subjected to reverse-phase liquid chromatography. This step separates (2E,5Z)-tetradecadienoyl-CoA from other acyl-CoAs and interfering matrix components based on its specific retention time. The separated analyte then enters the mass spectrometer, where it is ionized, typically by electrospray ionization (ESI). Tandem mass spectrometry (MS/MS) is then employed for definitive identification and quantification. This involves selecting the precursor ion corresponding to (2E,5Z)-tetradecadienoyl-CoA, fragmenting it, and detecting specific product ions. A common fragmentation pattern for acyl-CoAs involves a neutral loss of 507 Da, which is characteristic of the CoA moiety. nih.gov Multiple reaction monitoring (MRM) is often used to enhance sensitivity and specificity by monitoring specific precursor-to-product ion transitions. nih.govnih.gov

For accurate quantification, stable isotope-labeled internal standards are crucial. nih.govdrexel.edu These standards, which have a similar chemical structure to the analyte but a different mass, are added to the sample at the beginning of the extraction process to account for any losses during sample preparation and variations in ionization efficiency.

Table 1: Illustrative LC-MS/MS Parameters for (2E,5Z)-tetradecadienoyl-CoA Analysis

| Parameter | Value/Description |

| Chromatography | |

| Column | C18 reverse-phase |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Optimized for separation of C14 acyl-CoAs |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | [M+H]⁺ for (2E,5Z)-tetradecadienoyl-CoA |

| Product Ion(s) (m/z) | Specific fragments for (2E,5Z)-tetradecadienoyl-CoA |

| Neutral Loss Scan | Monitoring for the loss of 507 Da |

| Internal Standard | e.g., [¹³C₄]-(2E,5Z)-tetradecadienoyl-CoA |

This table provides a generalized example; specific parameters would need to be optimized for the particular instrument and application.

While LC-MS/MS analyzes the intact acyl-CoA, gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing the fatty acid portion of the molecule. This indirect approach requires the hydrolysis of the thioester bond of (2E,5Z)-tetradecadienoyl-CoA to release the (2E,5Z)-tetradecadienoic acid. This free fatty acid is then derivatized to increase its volatility for GC analysis. restek.comsigmaaldrich.com

Common derivatization methods include esterification to form fatty acid methyl esters (FAMEs) using reagents like boron trifluoride (BF₃) in methanol (B129727) or through silylation to create trimethylsilyl (B98337) (TMS) esters. restek.commdpi.commdpi.com The resulting volatile derivative is then separated on a GC column based on its boiling point and polarity. The separated compound enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for the identification of the (2E,5Z)-tetradecadienoic acid moiety. nih.gov

GC-MS is particularly useful for determining the fatty acid profile of a biological sample, which can provide insights into the relative abundance of the C14:2 fatty acid that constitutes (2E,5Z)-tetradecadienoyl-CoA. shimadzu.com

Table 2: Typical GC-MS Workflow for (2E,5Z)-tetradecadienoic Acid Analysis

| Step | Description |

| 1. Hydrolysis | Cleavage of the thioester bond of (2E,5Z)-tetradecadienoyl-CoA to release the free fatty acid. |

| 2. Derivatization | Conversion of the fatty acid to a volatile ester (e.g., FAME). sigmaaldrich.com |

| 3. GC Separation | Separation of the FAME on a capillary GC column. |

| 4. MS Detection | Ionization and fragmentation of the FAME, followed by detection of characteristic ions. |

| 5. Quantification | Use of an internal standard (e.g., a deuterated fatty acid) for accurate measurement. nih.gov |

Isotope tracing is a dynamic approach used to follow the metabolic fate of molecules within a biological system. Both radioisotopes (e.g., ¹⁴C, ³H) and stable isotopes (e.g., ¹³C, ²H) can be used to label precursors of (2E,5Z)-tetradecadienoyl-CoA, such as acetate (B1210297) or specific fatty acids. bioscientifica.comnih.gov By tracking the incorporation of these isotopes into (2E,5Z)-tetradecadienoyl-CoA and its downstream metabolites over time, researchers can elucidate its biosynthetic and catabolic pathways. nih.govckisotopes.com

Stable isotope tracing coupled with mass spectrometry is a particularly powerful technique. bioscientifica.comnih.gov For example, cells can be cultured in media containing ¹³C-labeled glucose or fatty acids. The incorporation of ¹³C into the tetradecadienoyl moiety of the acyl-CoA can then be measured by LC-MS/MS or GC-MS. This allows for the quantification of metabolic fluxes through pathways leading to the synthesis of (2E,5Z)-tetradecadienoyl-CoA. researchgate.netphysiology.org This approach can also distinguish between de novo synthesis and uptake from extracellular sources. nih.gov

In Vitro Enzymatic Assays for Characterizing Biosynthetic and Catabolic Reactions

To understand the specific enzymes involved in the synthesis and breakdown of (2E,5Z)-tetradecadienoyl-CoA, in vitro enzymatic assays are essential. These assays involve incubating a purified or partially purified enzyme with its substrates, including (2E,5Z)-tetradecadienoyl-CoA or its precursors, and then measuring the formation of the product or the depletion of the substrate.

For biosynthetic enzymes, such as acyl-CoA synthetases or desaturases, the assay might measure the formation of (2E,5Z)-tetradecadienoyl-CoA from (2E,5Z)-tetradecadienoic acid and Coenzyme A. abcam.com Conversely, for catabolic enzymes, such as acyl-CoA dehydrogenases or hydrolases, the assay would measure the breakdown of (2E,5Z)-tetradecadienoyl-CoA. umich.edunih.gov

The activity of these enzymes can be monitored using various detection methods, including:

Spectrophotometry: Measuring changes in absorbance due to the formation or consumption of a chromophoric product or cofactor (e.g., NADH or FADH₂). umich.eduresearchgate.net

Fluorometry: Using fluorescently labeled substrates or probes to detect enzyme activity with high sensitivity. nih.govbioassaysys.com

Radiometric assays: Employing radioactively labeled substrates and measuring the radioactivity of the product.

LC-MS/MS: Directly measuring the formation of the product or consumption of the substrate with high specificity.

These assays are critical for determining the kinetic parameters of the enzymes involved, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax), which provide insights into their efficiency and substrate specificity. mdpi.com

Utilizing Cellular and Organismal Models for Investigating Biological Roles

To understand the physiological function of (2E,5Z)-tetradecadienoyl-CoA, researchers utilize cellular and organismal models. These models allow for the manipulation of genes and pathways involved in its metabolism, providing a platform to study the resulting phenotypic changes.

Genetic engineering provides powerful tools to investigate the roles of specific enzymes in the metabolism of (2E,5Z)-tetradecadienoyl-CoA. wikipedia.org Cell lines can be engineered to either lack (knockout) or have increased levels (overexpression) of enzymes suspected to be involved in its synthesis or degradation, such as fatty acid desaturases. nih.govnih.gov

For instance, a knockout of a specific desaturase gene could lead to a decrease or complete absence of (2E,5Z)-tetradecadienoyl-CoA. By comparing the phenotype of these knockout cells to wild-type cells, researchers can infer the function of this acyl-CoA. Conversely, overexpressing a desaturase could lead to an accumulation of (2E,5Z)-tetradecadienoyl-CoA, potentially revealing its downstream effects. google.comuniprot.org The levels of (2E,5Z)-tetradecadienoyl-CoA and other related metabolites in these genetically modified cells would be quantified using the analytical techniques described in section 6.1.

The use of CRISPR/Cas9 technology has greatly facilitated the creation of such genetically engineered cell lines, allowing for precise and efficient gene editing. nih.gov These cellular models are invaluable for dissecting the molecular pathways in which (2E,5Z)-tetradecadienoyl-CoA participates and for identifying its potential roles in cellular processes. nih.gov

Studies in Model Organisms to Elucidate In Vivo Functions (e.g., C. elegans FAT-2 studies)

The in vivo functions of enzymes involved in the metabolism of (2E,5Z)-tetradecadienoyl-CoA(4-) are extensively studied using the nematode Caenorhabditis elegans as a model organism. This is due to its genetic tractability, well-defined genome, and the conservation of many metabolic pathways with higher organisms. elifesciences.org A key enzyme in this context is FAT-2, a Δ12-fatty acid desaturase that plays a crucial role in the synthesis of polyunsaturated fatty acids (PUFAs).

C. elegans can synthesize a range of PUFAs de novo, a process in which FAT-2 is essential. elifesciences.org The FAT-2 enzyme introduces a double bond at the Δ12 position of a monounsaturated fatty acid, a critical step for producing linoleic acid and other downstream PUFAs. elifesciences.org Studies utilizing mutant strains of C. elegans that lack a functional fat-2 gene have been instrumental in understanding the physiological importance of this pathway.

Detailed Research Findings

Research on fat-2 mutant C. elegans has revealed severe physiological defects, highlighting the essential role of the fatty acids produced by this pathway. These mutants, particularly the fat-2(wa17) allele which has a significant reduction in FAT-2 activity, exhibit slow growth, developmental delays, and reproductive issues. elifesciences.orgresearchgate.net The absence of FAT-2 activity leads to a dramatic alteration in the fatty acid composition of the organism.

Specifically, fat-2 mutants show a significant accumulation of 18:1 monounsaturated fatty acids and a corresponding depletion of 18:2 and other C20 PUFAs. pnas.org This demonstrates that the FAT-2 enzyme is critical for the conversion of monounsaturated fatty acids into polyunsaturated fatty acids. The severe phenotypes of fat-2 mutants underscore the necessity of PUFAs for normal biological functions in C. elegans. researchgate.netpnas.org

Further studies have shown that the FAT-2 enzyme from C. elegans, when expressed in yeast, exhibits bifunctional Δ12/Δ15-desaturase activity. nih.gov This means it can introduce double bonds at both the Δ12 and Δ15 positions of various fatty acid substrates. The enzyme shows a broad substrate specificity, acting on fatty acids with chain lengths from C14 to C18. nih.govresearchgate.net This versatility allows for the production of a diverse array of PUFAs.

The data from studies on fat-2 mutants provide a clear picture of the in vivo consequences of disrupting this metabolic step. The accumulation of substrates and the lack of essential products lead to the observed defects in growth and reproduction.

Data from C. elegans FAT-2 Mutant Studies

The following tables present data from the analysis of fatty acid composition in wild-type (N2) and fat-2 mutant C. elegans.

Fatty Acid Composition of Wild-Type (N2) vs. fat-2 Mutant C. elegans

| Fatty Acid | Wild-Type (N2) % of Total Fatty Acids | fat-2 Mutant % of Total Fatty Acids |

|---|---|---|

| 18:1n9 | 2.6 | 7.0 |

| 18:2n6 | 9.7 | Not Detected |

| 18:3n6 | 2.8 | Not Detected |

| 18:3n3 | 3.5 | Not Detected |

| 20:3n6 | 3.1 | Not Detected |

| 20:4n6 | 6.9 | Not Detected |

| 20:5n3 | 13.8 | Not Detected |

Data adapted from: PNAS "Genetic dissection of polyunsaturated fatty acid synthesis in Caenorhabditis elegans". pnas.org

Substrate Specificity of C. elegans FAT-2 Expressed in Yeast

| Substrate | Product(s) |

|---|---|

| C14:1Δ9 | C14:2Δ9,12 |

| C15:1Δ9 | C15:2Δ9,12 |

| C16:1Δ9 (Palmitoleic acid) | C16:2Δ9,12 (Hexadecadienoic acid), C16:3Δ9,12,15 (Hexadecatrienoic acid) |

| C17:1Δ9 | C17:2Δ9,12 |

| C18:1Δ9 (Oleic acid) | C18:2Δ9,12 (Linoleic acid), C18:3Δ9,12,15 (Linolenic acid) |

| C18:3Δ6,9,12 | C18:4Δ6,9,12,15 |

Data adapted from: Journal of Biological Chemistry "Caenorhabditis elegans Δ12-Desaturase FAT-2 Is a Bifunctional Desaturase..." nih.govresearchgate.net

Emerging Research Directions and Unanswered Questions

Application of Systems Biology and Omics Approaches to Map Tetradecadienoyl-Coenzyme A Networks

The complexity of lipid metabolism necessitates a holistic approach to understanding the roles of individual molecules like (2E,5Z)-tetradecadienoyl-CoA(4-). Systems biology, which integrates various "omics" data, provides a powerful framework for mapping the intricate networks in which this compound participates.

Integration of Metabolomics, Proteomics, and Transcriptomics Data

A comprehensive understanding of the functional significance of (2E,5Z)-tetradecadienoyl-CoA(4-) can be achieved by integrating data from metabolomics, proteomics, and transcriptomics. While specific studies focusing solely on this isomer are not yet prevalent, the general approach is well-established. For instance, integrated multi-omic analyses have been successfully used to investigate the mechanisms of hepatotoxicity and to understand the ripening processes in fruits. nih.govnih.gov This type of integrated analysis allows researchers to correlate the abundance of (2E,5Z)-tetradecadienoyl-CoA(4-) with changes in the expression of genes (transcriptomics) and proteins (proteomics) involved in its synthesis, degradation, and downstream signaling pathways. mdpi.com Such studies can reveal novel regulatory mechanisms and functional roles. For example, a change in the level of this specific acyl-CoA could be linked to alterations in the abundance of key metabolic enzymes or signaling proteins.

Identification of Novel Interacting Proteins and Upstream/Downstream Regulatory Pathways

The biological effects of (2E,5Z)-tetradecadienoyl-CoA(4-) are mediated through its interactions with a variety of proteins. Identifying these interacting partners is crucial for understanding its function. Techniques such as affinity purification-mass spectrometry (AP-MS) and yeast two-hybrid screening can be employed to discover novel protein interactors.

Currently, specific interacting proteins for (2E,5Z)-tetradecadienoyl-CoA(4-) have not been extensively documented in the scientific literature. However, it is hypothesized that this acyl-CoA ester may interact with acyl-CoA binding proteins, enzymes involved in fatty acid metabolism (e.g., acyl-CoA dehydrogenases, elongases, and desaturases), and transcription factors whose activity is modulated by lipid ligands. The identification of these proteins will be a critical step in mapping the upstream and downstream regulatory pathways that govern the synthesis and signaling functions of (2E,5Z)-tetradecadienoyl-CoA(4-).

Elucidating the Precise Role of (2E,5Z)-tetradecadienoyl-CoA(4-) in Specific Cellular Processes and Organelle Function

The subcellular localization and concentration of (2E,5Z)-tetradecadienoyl-CoA(4-) are likely to be key determinants of its function. It is anticipated that this molecule plays roles in various cellular processes and within specific organelles. Potential functions could include serving as a substrate for energy production via beta-oxidation in mitochondria, being incorporated into complex lipids for membrane synthesis in the endoplasmic reticulum, or acting as a signaling molecule in the nucleus or cytoplasm.

Detailed studies are required to pinpoint these roles. Advanced cellular imaging techniques, coupled with the use of labeled analogs of (2E,5Z)-tetradecadienoyl-CoA(4-), could help visualize its distribution within the cell and its trafficking between organelles. Furthermore, manipulating the levels of this compound and observing the effects on cellular functions such as apoptosis, proliferation, and differentiation will provide valuable insights.

Exploring the Potential for Isomer-Specific Biological Activities and Differential Metabolic Fates

The geometry of the double bonds in fatty acyl-CoAs can dramatically influence their biological activity. It is therefore essential to distinguish the functions of the (2E,5Z) isomer from other tetradecadienoyl-CoA isomers, such as the more common (9Z,12Z)-linoleoyl-CoA.

Research on other types of fatty acids has demonstrated that different isomers can have distinct biological effects. For example, studies on branched fatty acid esters of hydroxy fatty acids (FAHFAs) have shown that isomeric forms can vary in their ability to potentiate glucose-stimulated insulin (B600854) secretion and in their anti-inflammatory properties. nih.gov This highlights the importance of considering isomer-specific activities.

Q & A

Q. How can researchers ensure ethical and rigorous reporting in studies involving (2E,5Z)-tetradecadienoyl-CoA(4-)?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Pre-register hypotheses and protocols on platforms like OSF. Include negative results and raw data in supplements. Use checklists (e.g., ARRIVE for animal studies) to enhance reproducibility and peer review accountability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.